Ethyl 3-(3-chloroanilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloylcarbamate
Description
Ethyl N-[3-(3-chloroanilino)-2-(ethoxycarbonylcarbamoyl)prop-2-enoyl]carbamate is a synthetic organic compound It is characterized by its complex structure, which includes a chloroaniline moiety, an ethoxycarbonyl group, and a carbamate linkage
Properties
Molecular Formula |
C16H18ClN3O6 |
|---|---|
Molecular Weight |
383.78g/mol |
IUPAC Name |
ethyl N-[3-(3-chloroanilino)-2-(ethoxycarbonylcarbamoyl)prop-2-enoyl]carbamate |
InChI |
InChI=1S/C16H18ClN3O6/c1-3-25-15(23)19-13(21)12(14(22)20-16(24)26-4-2)9-18-11-7-5-6-10(17)8-11/h5-9,18H,3-4H2,1-2H3,(H,19,21,23)(H,20,22,24) |
InChI Key |
ABCCGTGQSUWBEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)C(=CNC1=CC(=CC=C1)Cl)C(=O)NC(=O)OCC |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=CC(=CC=C1)Cl)C(=O)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chloroanilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chloroaniline Intermediate: The starting material, 3-chloroaniline, is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.
Coupling Reaction: The ethyl carbamate derivative is then coupled with an appropriate acyl chloride, such as ethoxycarbonyl isocyanate, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(3-chloroanilino)-2-(ethoxycarbonylcarbamoyl)prop-2-enoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroaniline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Ethyl N-[3-(3-chloroanilino)-2-(ethoxycarbonylcarbamoyl)prop-2-enoyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific properties.
Biological Research: It is used as a probe to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chloroanilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloylcarbamate involves its interaction with specific molecular targets. The chloroaniline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate linkage may also play a role in modulating the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[(E)-3-(4-chloroanilino)-2-cyanoprop-2-enoyl]carbamate
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
Ethyl N-[3-(3-chloroanilino)-2-(ethoxycarbonylcarbamoyl)prop-2-enoyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
